N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound is of particular interest due to its potential therapeutic applications and its unique chemical structure, which includes a benzodioxin moiety.
Preparation Methods
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline typically involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline involves its interaction with specific molecular targets. It acts as a ligand-activated transcription factor, regulating the expression of genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation. The compound’s sulfonamide moiety inhibits the folate synthesis pathway in bacteria, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A widely used antibiotic that also inhibits folate synthesis in bacteria.
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfisoxazole: Known for its use in treating urinary tract infections.
The uniqueness of this compound lies in its benzodioxin moiety, which imparts additional biological activities and enhances its therapeutic potential .
Properties
Molecular Formula |
C17H19NO4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-4-methylsulfonylaniline |
InChI |
InChI=1S/C17H19NO4S/c1-18(14-4-6-15(7-5-14)23(2,19)20)12-13-3-8-16-17(11-13)22-10-9-21-16/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
LBJRHRVPJHXANP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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